2-cyano-3-(2-thienyl)-2-propenethioamide
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Overview
Description
2-cyano-3-(2-thienyl)-2-propenethioamide is a useful research compound. Its molecular formula is C8H6N2S2 and its molecular weight is 194.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 193.99724055 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of 2-cyano-3-(2-thienyl)prop-2-enethioamide, a propanthioamide derivative, has been solved using high-resolution laboratory X-ray powder diffraction. This analysis provides insights into its molecular stacking and stabilization by hydrogen bonds, which is significant for understanding its interactions and potential applications in materials science (Dinnebier & Moustafa, 2009).
Diastereoselective Reactions
2-Cyano-3-(2-thienyl)-2-propenethioamide participates in diastereoselective Diels-Alder reactions with electron-deficient dienophiles, leading to the formation of various heterocyclic compounds. This showcases its utility in synthetic organic chemistry, particularly in the creation of complex molecular structures (Bogdanowicz-Szwed & Budzowski, 2004).
Pharmaceutical Intermediates
This compound can be hydrolyzed to 3-thienylmalonic acid, which is a valuable pharmaceutical intermediate. This demonstrates its potential role in the synthesis of pharmaceuticals and as a precursor in drug development (Raynolds, 1984).
Electrochemical Applications
The compound shows promise in the field of electrochemistry, particularly in the development of supercapacitors. Its derivatives have been evaluated as active electrode materials in electrochemical supercapacitors, indicating its potential in energy storage technologies (Fusalba et al., 2000).
Heterocyclic Synthesis
The compound is involved in the synthesis of new cyanopyridinethiones, leading to various biologically active thieno[2,3-b]pyridines. This highlights its role in heterocyclic chemistry and the development of compounds with potential biological activities (Mohamed et al., 2007).
Liquid Crystal Compounds
Derivatives of this compound have been synthesized and analyzed for their liquid crystal properties. This research provides insights into the development of new materials for display technologies (Karamysheva et al., 1981).
Properties
IUPAC Name |
(Z)-2-cyano-3-thiophen-2-ylprop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H2,10,11)/b6-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIZEODTYIBLTL-XQRVVYSFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(/C#N)\C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.